![molecular formula C11H11Cl2N5 B275488 N-[(2,3-DICHLOROPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275488.png)
N-[(2,3-DICHLOROPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-DICHLOROPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-DICHLOROPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-DICHLOROPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May have potential as a biochemical probe or inhibitor.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May find applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2,3-DICHLOROPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The pathways affected would depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Other tetrazole derivatives with similar structures and properties.
Benzyl Compounds: Compounds containing the benzyl group, which may have similar reactivity.
Allyl Compounds: Compounds containing the allyl group, which may undergo similar chemical reactions.
Uniqueness
N-[(2,3-DICHLOROPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is unique due to the specific combination of functional groups and the potential for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C11H11Cl2N5 |
|---|---|
Molecular Weight |
284.14 g/mol |
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C11H11Cl2N5/c1-2-6-18-11(15-16-17-18)14-7-8-4-3-5-9(12)10(8)13/h2-5H,1,6-7H2,(H,14,15,17) |
InChI Key |
CJHATRKUVRRMJF-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)NCC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C=CCN1C(=NN=N1)NCC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)
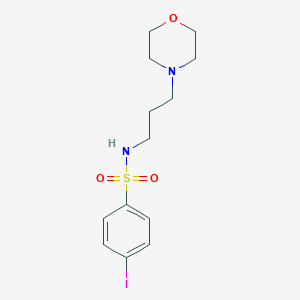
![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
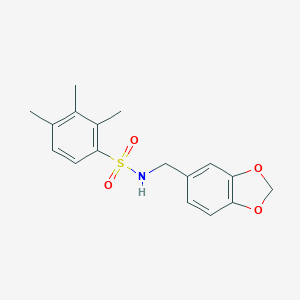
![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)
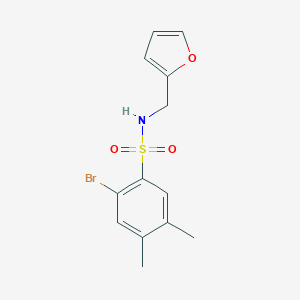
![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)

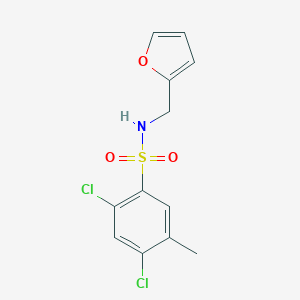
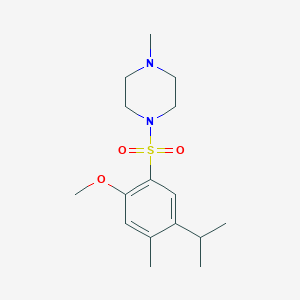

![4-[(3-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
